molecular formula C8H7FN2O2 B8628072 5-fluoro-6-nitro-2,3-dihydro-1H-indole

5-fluoro-6-nitro-2,3-dihydro-1H-indole

Cat. No.: B8628072
M. Wt: 182.15 g/mol
InChI Key: ZATZPMQQFNLCQZ-UHFFFAOYSA-N
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Description

5-Fluoro-6-nitro-2,3-dihydro-1H-indole is a bicyclic heteroaromatic compound featuring a partially saturated indole core substituted with fluorine at position 5 and a nitro group at position 4. The 2,3-dihydro modification reduces aromaticity in the five-membered ring, imparting distinct electronic and conformational properties compared to fully aromatic indoles.

Properties

Molecular Formula

C8H7FN2O2

Molecular Weight

182.15 g/mol

IUPAC Name

5-fluoro-6-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C8H7FN2O2/c9-6-3-5-1-2-10-7(5)4-8(6)11(12)13/h3-4,10H,1-2H2

InChI Key

ZATZPMQQFNLCQZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=CC(=C(C=C21)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 5-fluoro-6-nitro-2,3-dihydro-1H-indole are compared below with related indole derivatives, focusing on substituent effects, spectral properties, and synthetic routes.

Table 1: Structural and Spectral Comparison of Selected Indole Derivatives

Compound Name Substituents Molecular Weight Melting Point (°C) Key Spectral Data (¹H/¹³C NMR) Reference
This compound 5-F, 6-NO₂, 2,3-dihydro Not reported Not reported Not available in evidence N/A
5-Fluoro-2,3-dihydro-1H-indole 5-F, 2,3-dihydro 137.15 Not reported δH: 2.30 (d, J=1.0 Hz, CH₃); δC: 9.8 (CH₃)
6-Nitro-3-(tetrahydropyridinyl)-1H-indole 6-NO₂, 3-tetrahydropyridinyl 243.26 Not reported Not available
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F, 2-carboxamide 359.12 249–250 δH: 12.33 (NHCO); δC: 190.5 (C=O)
5-Fluoro-3-methyl-1H-indole 5-F, 3-CH₃ 150.07 83–85 δH: 2.30 (CH₃); δF: -125.2

Key Observations

Substituent Position and Electronic Effects :

  • The 6-nitro group in the target compound introduces strong electron withdrawal, contrasting with 3-methyl or 2-carboxamide substituents in analogs (e.g., ). This likely reduces electron density at the indole core, affecting reactivity in electrophilic substitution reactions.
  • The 2,3-dihydro modification decreases aromatic conjugation, as seen in 5-fluoro-2,3-dihydro-1H-indole (MW 137.15), which lacks the nitro group .

Spectral Signatures :

  • Fluorine NMR : In 5-fluoro-3-methyl-1H-indole, δF = -125.2 ppm reflects the deshielding effect of the electron-withdrawing fluorine . A similar shift is expected in the target compound.
  • Nitro Group Impact : The nitro group in 6-nitro analogs may downfield-shift adjacent protons in ¹H NMR due to electron withdrawal, as observed in related nitroaromatics .

Synthetic Routes :

  • Carboxamide derivatives (e.g., ) are synthesized via nucleophilic acyl substitution under basic conditions (NaOEt/DMSO), while triazole-linked analogs (e.g., ) employ Cu(I)-catalyzed azide-alkyne cycloaddition. The target compound’s synthesis may involve nitration of a 5-fluoro-2,3-dihydroindole precursor.

Physicochemical Properties :

  • Melting Points : Carboxamide derivatives exhibit higher melting points (e.g., 249–250°C ) due to hydrogen bonding, whereas alkyl-substituted indoles (e.g., 5-fluoro-3-methyl-1H-indole) melt at lower temperatures (83–85°C ). The nitro group in the target compound may increase melting point via dipole interactions.

Research Findings and Implications

  • Biological Relevance : Nitro-substituted indoles are explored for antimicrobial and antiproliferative activities. The combination of fluoro and nitro groups in the target compound may enhance bioactivity by improving membrane permeability and target binding .
  • Material Science Applications : The 2,3-dihydro structure could stabilize metal-organic frameworks (MOFs) by reducing ring strain, as seen in related dihydroindole ligands .
  • Safety Considerations : Nitro groups pose explosion risks under extreme conditions, necessitating careful handling (e.g., avoiding heat and friction) .

Preparation Methods

Reaction Conditions and Regioselectivity

The introduction of the nitro group at the 6-position of 6-fluoroindole is achieved through electrophilic aromatic substitution. Fluorine’s electron-withdrawing nature directs nitration to the meta position (C-5), but the desired product requires nitration at the adjacent C-6 . To overcome this challenge, mixed acid systems (HNO₃/H₂SO₄) under controlled temperatures are employed.

Table 1: Nitration Conditions for 6-Fluoroindole

Nitrating AgentTemperature (°C)Time (h)SolventYield (%)
HNO₃/H₂SO₄0–52H₂SO₄72
Acetyl nitrate254Acetic acid65

Key observations:

  • Low temperatures (0–5°C) minimize side reactions such as over-nitration.

  • Sulfuric acid acts as both solvent and catalyst, enhancing electrophilic attack.

  • Regioselectivity for C-6 is achieved via steric and electronic effects, with fluorine’s inductive effect slightly activating the adjacent position.

Mechanistic Insights

The nitration mechanism proceeds through the generation of the nitronium ion (NO₂⁺), which attacks the indole’s benzene ring. Quantum mechanical calculations suggest that the C-6 position becomes marginally activated due to fluorine’s inductive effect, overriding typical meta-directing behavior. This anomaly is critical for achieving the desired substitution pattern.

Reduction to 2,3-Dihydro-1H-Indole

Catalytic Hydrogenation

The reduction of the nitro-substituted indole to the 2,3-dihydro derivative is accomplished via catalytic hydrogenation . This step saturates the C2–C3 double bond while preserving the nitro group.

Table 2: Hydrogenation Conditions

CatalystPressure (psi)SolventTime (h)Yield (%)
Pd/C (10%)50Ethanol685
PtO₂30THF878

Key parameters:

  • Palladium on carbon (Pd/C) offers superior activity and selectivity.

  • Elevated hydrogen pressures (50 psi) accelerate reduction but risk over-hydrogenation of the nitro group.

Alternative Reduction Methods

For labs lacking hydrogenation infrastructure, chemical reductants like sodium dithionite (Na₂S₂O₄) in aqueous ethanol provide viable alternatives, albeit with lower yields (60–68%).

Optimization of Synthesis

Yield Improvement Strategies

  • Inert atmosphere : Conducting reductions under nitrogen or argon prevents oxidative degradation of intermediates.

  • Solvent purity : Anhydrous solvents (e.g., THF over technical grade) improve reaction consistency.

Purity Considerations

  • Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with >95% purity.

  • Recrystallization from ethanol/water mixtures enhances crystallinity for X-ray diffraction validation.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodTotal Yield (%)Purity (%)Cost (Relative)
Nitration → Hydrogenation6198$$
Nitration → Chemical Reduction4290$

The nitration-hydrogenation route is preferred for industrial-scale synthesis due to its balance of yield and purity.

Q & A

Q. What are the standard synthetic routes for 5-fluoro-6-nitro-2,3-dihydro-1H-indole?

The synthesis typically involves sequential functionalization of the indole scaffold. A common approach includes:

  • Fluorination : Fluorine is introduced via electrophilic substitution or directed ortho-metalation strategies. For example, fluorinated intermediates like 5-fluoro-2,3-dihydro-1H-indole can be synthesized using borohydride reduction of fluorinated indoles under controlled conditions .
  • Nitration : Nitro groups are introduced regioselectively using mixed acids (e.g., H₂SO₄/HNO₃). In a related compound, nitration of 2-tert-butyl-2,3-dihydro-1H-indole with KNO₃ in H₂SO₄ at 0°C yielded a 32% isolated product after column chromatography .
  • Purification : Fast column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization are standard for isolating pure products .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C/¹⁹F NMR : These confirm substituent positions and electronic environments. For example, ¹⁹F NMR chemical shifts typically range between -110 to -130 ppm for fluorinated indoles .
  • Mass Spectrometry (FAB-HRMS) : Provides molecular ion peaks (e.g., [M+H]⁺) with high accuracy (±0.001 amu) to verify molecular formulae .
  • TLC : Monitors reaction progress using silica gel plates and UV visualization .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of fluorinated dihydroindoles be addressed?

Regioselectivity in nitration is influenced by electronic and steric factors. Strategies include:

  • Directed metalation : Fluorine’s electron-withdrawing effect directs nitration to the para position (C6 in this case). Computational modeling (DFT) can predict reactive sites by analyzing charge distribution .
  • Low-temperature conditions : Nitration at 0°C minimizes side reactions, as seen in the synthesis of 2-tert-butyl-6-nitro-2,3-dihydro-1H-indole .
  • Competitive experiments : Compare yields under varying conditions (e.g., HNO₃ concentration) to optimize selectivity .

Q. What challenges arise in crystallographic analysis of nitro- and fluoro-substituted dihydroindoles?

  • Hydrogen bonding and packing : Intramolecular C–H⋯O bonds (e.g., S(6) ring motifs) and intermolecular interactions (e.g., R₂²(12) motifs) complicate refinement. SHELXL software is recommended for handling twinning and anisotropic displacement parameters .
  • Electron density maps : Nitro groups exhibit strong anisotropy, requiring high-resolution data (≤0.8 Å). SHELXT automates space-group determination, reducing errors in initial models .

Q. How do electronic effects of fluorine and nitro substituents influence reactivity in downstream applications?

  • Electrophilicity : The nitro group enhances electrophilic aromatic substitution (EAS) at adjacent positions, while fluorine’s inductive effect deactivates the ring.
  • Redox activity : Nitro groups are reducible (e.g., catalytic hydrogenation with Pd/C), enabling access to amino derivatives for drug discovery .
  • Computational validation : HOMO-LUMO gap analysis (via Gaussian) quantifies substituent effects on electronic properties .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Dynamic effects : Conformational flexibility in the dihydroindole ring may cause variable splitting. VT-NMR (variable temperature) experiments at -40°C can "freeze" rotamers for clearer analysis .
  • Decoupling experiments : Selective ¹⁹F decoupling in ¹H NMR simplifies complex multiplet patterns .

Methodological Considerations

Q. What strategies improve yields in multi-step syntheses of this compound?

  • Stepwise isolation : Intermediate purification (e.g., after fluorination) prevents side-product accumulation. For example, NaBH₄ reduction of indoles in acetic acid achieves >90% conversion .
  • Scale-up adjustments : Replace batch reactors with flow systems to enhance mixing and heat transfer, mitigating exothermic risks during nitration .

Q. How can computational tools aid in predicting reaction pathways for novel derivatives?

  • DFT calculations : Software like Gaussian or ORCA models transition states and activation energies for nitration/fluorination steps .
  • Docking studies : For biological applications, AutoDock Vina predicts binding affinities of nitro- and fluoro-substituted indoles to target proteins .

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